molecular formula C7H16O2 B1265572 4-Propan-2-yloxybutan-2-ol CAS No. 40091-57-4

4-Propan-2-yloxybutan-2-ol

Cat. No.: B1265572
CAS No.: 40091-57-4
M. Wt: 132.2 g/mol
InChI Key: IVTACLGUUXBTMN-UHFFFAOYSA-N
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Description

4-Propan-2-yloxybutan-2-ol: is an organic compound with the molecular formula C7H16O2. It is a secondary alcohol and ether, characterized by the presence of both hydroxyl and isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroalkoxylation of 3-buten-2-ol: One common method involves the hydroalkoxylation of 3-buten-2-ol with isopropyl alcohol.

    Industrial Production Methods: Industrially, the production of 4-Propan-2-yloxybutan-2-ol can be scaled up using similar hydroalkoxylation methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Propan-2-yloxybutan-2-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

Industry:

Comparison with Similar Compounds

    4-Butanol: A primary alcohol with similar structural features but lacks the isopropoxy group.

    2-Butanol: A secondary alcohol with a similar carbon backbone but without the ether linkage.

    Isopropyl alcohol: A simple secondary alcohol with a similar isopropyl group but lacks the butanol backbone.

Uniqueness:

Properties

IUPAC Name

4-propan-2-yloxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTACLGUUXBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960540
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40091-57-4
Record name 2-Butanol, 4-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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